Z-YVADLD-FMK (trifluoroacetate salt)

Vue d'ensemble

Description

Z-YVADLD-FMK (sel de trifluoroacétate) : est un peptide qui contient la séquence d'acides aminés tyrosyl-valyl-alaninamide-aspartyl-leucyl-aspartyl. . Le composé est souvent utilisé dans la recherche scientifique pour étudier les mécanismes de mort cellulaire et les voies associées.

Applications De Recherche Scientifique

Chimie : : En chimie, le Z-YVADLD-FMK (sel de trifluoroacétate) est utilisé comme outil pour étudier la synthèse des peptides et le comportement des peptides dans diverses conditions chimiques .

Biologie : : En recherche biologique, ce composé est utilisé pour étudier les mécanismes de l'apoptose et le rôle des caspases dans la mort cellulaire. Il est particulièrement utile dans les études impliquant l'inflammation et les réponses immunitaires .

Médecine : : En recherche médicale, le Z-YVADLD-FMK (sel de trifluoroacétate) est utilisé pour explorer les cibles thérapeutiques potentielles pour les maladies caractérisées par une apoptose excessive ou insuffisante, telles que le cancer et les maladies neurodégénératives .

Industrie : : Dans l'industrie pharmaceutique, ce composé est utilisé dans le développement de médicaments qui modulent les voies apoptotiques. Il est également utilisé dans la production d'outils de diagnostic pour détecter l'activité des caspases .

Mécanisme d'Action

Le Z-YVADLD-FMK (sel de trifluoroacétate) exerce ses effets en se liant au site actif de la caspase-1 et de la caspase-4, inhibant ainsi leur activité enzymatique. Cette inhibition empêche le clivage de substrats spécifiques impliqués dans la voie apoptotique, bloquant finalement le processus de mort cellulaire programmée. Les cibles moléculaires de ce composé sont les sites actifs de la caspase-1 et de la caspase-4, et les voies impliquées comprennent les voies apoptotiques intrinsèques et extrinsèques .

Mécanisme D'action

Target of Action

Z-YVADLD-FMK, also known as Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone or MFCD07366700, is a peptide that contains the amino acid sequence YVAD . This sequence is the cleavage site for caspase-1 and -4 , which are the primary targets of this compound. Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation.

Mode of Action

Z-YVADLD-FMK acts by binding to the active sites of caspase-1 and -4, thereby inhibiting their proteolytic activity . This prevents the cleavage of cellular substrates necessary for the execution of apoptosis and inflammation, effectively blocking these processes.

Biochemical Pathways

The inhibition of caspase-1 and -4 disrupts the biochemical pathways involved in programmed cell death and inflammation . This includes the inhibition of the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18, which are downstream effects of caspase-1 activation. By blocking these pathways, Z-YVADLD-FMK can prevent cell death and reduce inflammation.

Result of Action

The molecular and cellular effects of Z-YVADLD-FMK’s action primarily involve the prevention of cell death and reduction of inflammation . By inhibiting caspase-1 and -4, the compound prevents the execution of programmed cell death pathways and the release of pro-inflammatory cytokines, thereby promoting cell survival and reducing inflammation.

Analyse Biochimique

Biochemical Properties

Z-YVADLD-FMK (trifluoroacetate salt) plays a significant role in biochemical reactions. It interacts with enzymes such as caspase-1 and -4 . The nature of these interactions involves the cleavage at the YVAD sequence, which is a key process in the activation of these caspases .

Cellular Effects

The effects of Z-YVADLD-FMK (trifluoroacetate salt) on cells are profound. It influences cell function by interacting with caspase-1 and -4, which are involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Z-YVADLD-FMK (trifluoroacetate salt) exerts its effects at the molecular level through binding interactions with caspase-1 and -4 . This interaction leads to the inhibition of these enzymes, thereby affecting gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a stability of over 4 years .

Metabolic Pathways

Z-YVADLD-FMK (trifluoroacetate salt) is involved in the caspase activation pathway

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : : La synthèse du Z-YVADLD-FMK (sel de trifluoroacétate) implique l'assemblage par étapes de la séquence peptidique en utilisant la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction impliquent généralement l'utilisation de groupes protecteurs pour éviter les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de la liaison peptidique .

Méthodes de Production Industrielle : : La production industrielle du Z-YVADLD-FMK (sel de trifluoroacétate) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de Réactions : : Le Z-YVADLD-FMK (sel de trifluoroacétate) subit principalement des réactions d'hydrolyse, où les liaisons peptidiques sont clivées par les molécules d'eau. Il peut également participer à des réactions d'oxydation et de réduction, en fonction de la présence de groupes fonctionnels spécifiques au sein de la séquence peptidique .

Réactifs et Conditions Communs : : Les réactifs courants utilisés dans les réactions impliquant le Z-YVADLD-FMK (sel de trifluoroacétate) comprennent l'eau pour l'hydrolyse, des agents oxydants tels que le peroxyde d'hydrogène pour l'oxydation, et des agents réducteurs comme le dithiothréitol pour la réduction. Les conditions de réaction varient en fonction du résultat souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux Produits : : Les principaux produits formés à partir des réactions du Z-YVADLD-FMK (sel de trifluoroacétate) sont des fragments peptidiques plus petits résultant de l'hydrolyse. Les réactions d'oxydation et de réduction peuvent conduire à la formation de peptides modifiés avec des groupes fonctionnels modifiés .

Comparaison Avec Des Composés Similaires

Composés Similaires : : Des composés similaires comprennent d'autres inhibiteurs de caspases tels que le Z-VAD-FMK et le Z-DEVD-FMK. Ces composés contiennent également des séquences peptidiques qui ciblent les sites actifs de différentes caspases .

Unicité : : Le Z-YVADLD-FMK (sel de trifluoroacétate) est unique dans sa spécificité pour la caspase-1 et la caspase-4, ce qui le rend particulièrement utile pour étudier les rôles de ces caspases spécifiques dans l'apoptose. D'autres inhibiteurs de caspases peuvent cibler différentes caspases ou avoir une spécificité plus large, ce qui peut entraîner des effets hors cible .

Propriétés

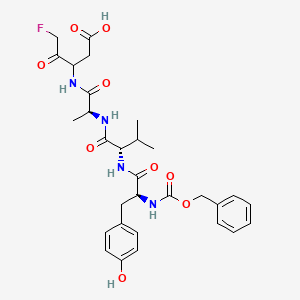

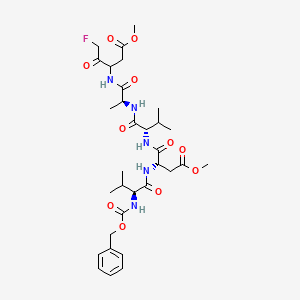

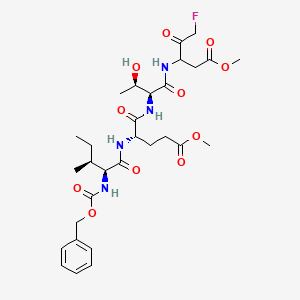

IUPAC Name |

5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37FN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39)/t18-,22?,23-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXKCONTYDRPRE-CUEUXKTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37FN4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

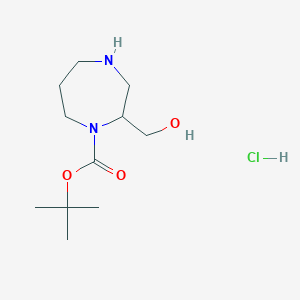

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

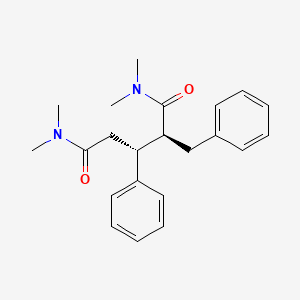

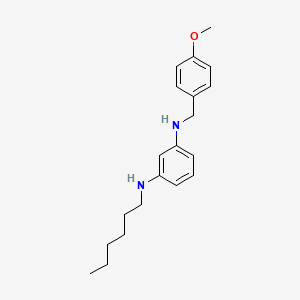

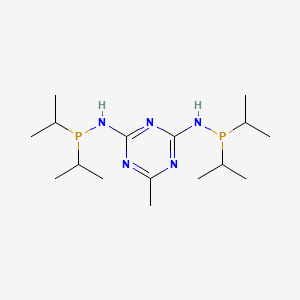

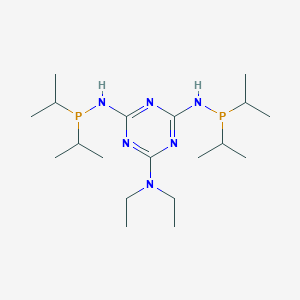

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6303577.png)